

# Robustaflavone: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Robustaflavone

Cat. No.: B1679496

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## ROBUSTAFLAVONE

CAS Number: 49620-13-5

Molecular Formula: C<sub>30</sub>H<sub>18</sub>O<sub>10</sub>

This technical guide provides an in-depth overview of **Robustaflavone**, a biflavonoid with noteworthy biological activities. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data, experimental methodologies, and visual representations of its mechanistic pathways.

## Quantitative Bioactivity Data

**Robustaflavone** has demonstrated a range of biological effects, including anti-inflammatory, antiviral, and cytotoxic activities. The following table summarizes key quantitative data from various studies.

Biological Activity	Cell Line / Target	Measurement	Value
Cytotoxicity[1]	A549 (Human lung carcinoma)	IC50	21.38 $\mu$ M
Cytotoxicity[1]	Calu-1 (Human lung carcinoma)	IC50	> 100 $\mu$ M
Anti-Hepatitis B Virus (HBV) Activity[2]	2.2.15 cells (HepG2-derived)	EC50	0.25 $\mu$ M
Anti-inflammatory Activity[3]	RAW 264.7 (Mouse macrophage)	NO Production Inhibition	Concentration-dependent (1-10 $\mu$ M)

## Experimental Protocols

Detailed methodologies for key experiments cited in the quantitative data table are provided below.

### Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on the anti-inflammatory effects of **Robustaflavone**[3].

Objective: To assess the cytotoxic effect of **Robustaflavone** on RAW 264.7 macrophage cells.

Materials:

- RAW 264.7 macrophage cells
- 96-well plates
- **Robustaflavone** of varying concentrations
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.05 mg/mL)
- Dimethyl sulfoxide (DMSO)
- Microplate reader

Procedure:

- Seed RAW 264.7 cells in 96-well plates at a density of  $1 \times 10^5$  cells/well.
- Incubate the cells for 24 hours.
- Treat the cells with various concentrations of **Robustaflavone** and incubate for another 24 hours.
- Add MTT solution to each well and incubate at 37°C for 4 hours.
- Remove the supernatant and add 100 µL of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

## Nitric Oxide (NO) Production Measurement (Griess Assay)

This protocol is based on the methodology used to evaluate the anti-inflammatory properties of **Robustaflavone**[\[3\]](#).

Objective: To measure the inhibitory effect of **Robustaflavone** on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophages.

Materials:

- RAW 264.7 macrophage cells
- **Robustaflavone**
- Lipopolysaccharide (LPS) (1 µg/mL)
- Griess reagent (equal volumes of 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid and 0.1% (w/v) naphthylethylene diamine dihydrochloride)
- Serum-free culture medium
- Microplate reader

Procedure:

- Incubate RAW 264.7 cells ( $1 \times 10^5$  cells/well) with different concentrations of **Robustaflavone** for 1 hour.
- Stimulate the cells with LPS ( $1 \mu\text{g/mL}$ ) for 24 hours.
- Collect the cell culture supernatant.
- Mix an equal volume of the supernatant with the Griess reagent.
- Incubate at room temperature for 10 minutes.
- Measure the absorbance at 550 nm using a microplate reader. Use serum-free culture medium as a control for nitrite measurement.

## Cytokine Level Measurement (ELISA)

This protocol describes the quantification of pro-inflammatory cytokines as performed in the study by Jo et al. (2019)[3].

Objective: To quantify the levels of Interleukin-1 $\beta$  (IL-1 $\beta$ ) and Interleukin-6 (IL-6) in the supernatant of LPS-stimulated RAW 264.7 cells treated with **Robustaflavone**.

Materials:

- Supernatant from cultured RAW 264.7 cells (as prepared in the NO production assay)
- Commercially available ELISA kits for IL-1 $\beta$  and IL-6
- Microplate reader

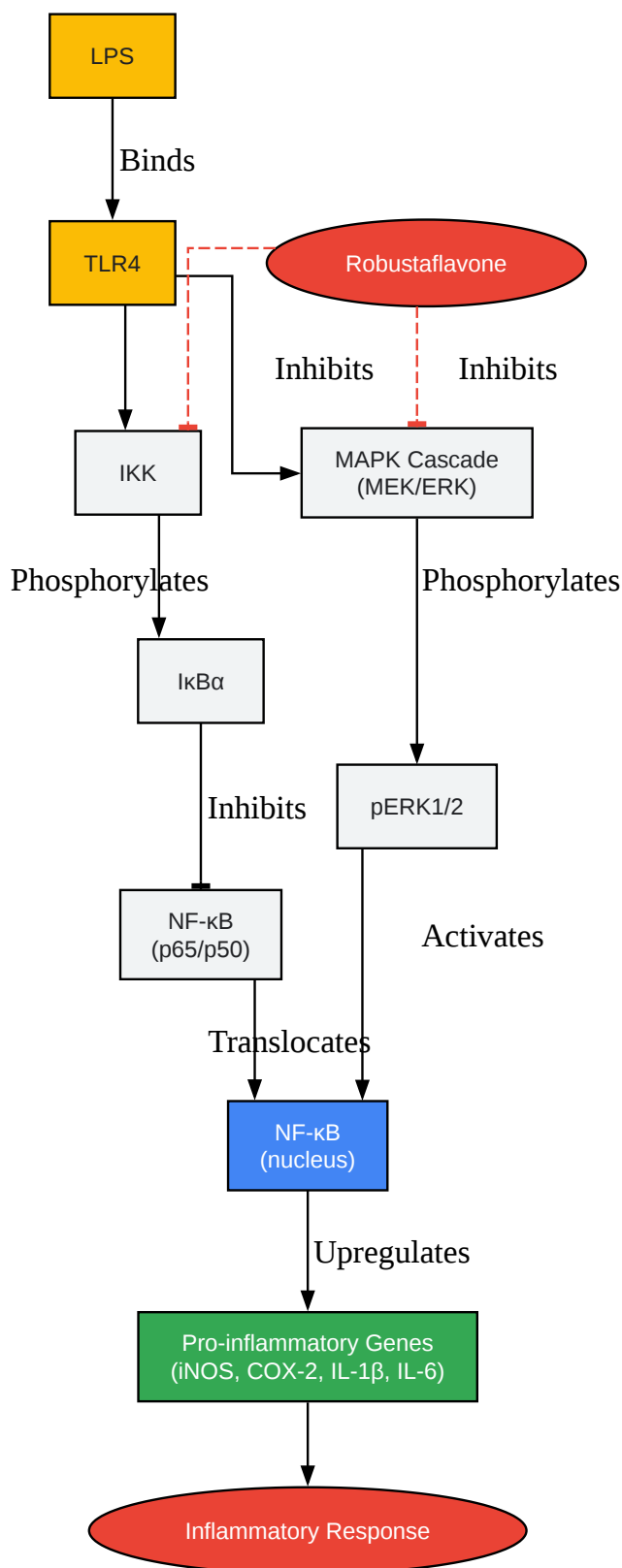
Procedure:

- Harvest the supernatant from the cell cultures of LPS-stimulated RAW 264.7 cells treated with and without **Robustaflavone**.
- Perform the ELISA for IL-1 $\beta$  and IL-6 according to the manufacturer's instructions provided with the commercial kits.

- Measure the absorbance at the specified wavelength using a microplate reader to determine the concentration of each cytokine.

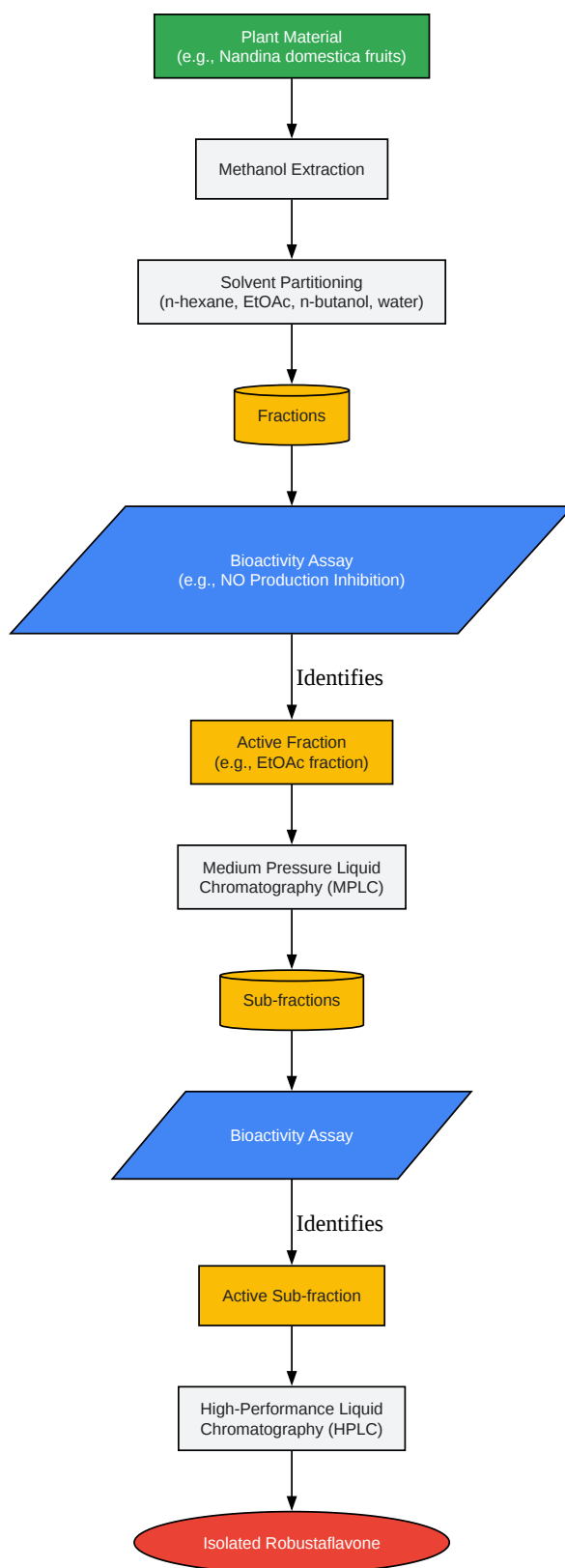
## Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by **Robustaflavone** and a typical experimental workflow for its isolation.



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Caption: **Robustaflavone's** anti-inflammatory mechanism.



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Caption: Bioactivity-guided isolation of **Robustaflavone**.

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## References

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- To cite this document: BenchChem. [Robustaflavone: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679496#robustaflavone-cas-number-and-molecular-formula]

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